Advanced Synthetic Utility and Optoelectronic Applications of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate (CAS 222840-93-9)
Advanced Synthetic Utility and Optoelectronic Applications of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate (CAS 222840-93-9)
Executive Summary
Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate (CAS 222840-93-9) is a highly functionalized, bifunctional building block that bridges the gap between advanced materials science and medicinal chemistry[1]. Characterized by an electron-rich thiophene core conjugated to an electron-withdrawing ethyl benzoate moiety, this molecule forms a fundamental Donor-Acceptor (D-A) architecture. The presence of two differential bromine handles at the C4 and C5 positions allows for precise, regioselective cross-coupling, making it an indispensable intermediate for synthesizing pi-conjugated polymers, organic photovoltaics (OPVs), and targeted pharmaceutical libraries.
This whitepaper provides an in-depth technical analysis of CAS 222840-93-9, detailing its structural reactivity, causal mechanistic pathways for regioselective functionalization, and validated experimental protocols.
Structural Profiling and Mechanistic Causality
The synthetic value of CAS 222840-93-9 lies in its precise electronic asymmetry. The molecule is designed with two distinct reactivity zones:
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The Donor-Acceptor (D-A) Axis: The thiophene ring acts as an electron donor (D), while the para-substituted ethyl benzoate acts as an electron acceptor (A). This "push-pull" configuration lowers the bandgap of the molecule, a critical feature for[2].
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The Halogenated Handles (C4 vs. C5): The thiophene ring is brominated at positions 4 and 5. Because the thiophene is attached to the phenyl ring at C2, the C5-bromine is in the alpha position (adjacent to the sulfur atom), while the C4-bromine is in the beta position.
The Causality of Regioselective Cross-Coupling
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), oxidative addition is the rate-determining and selectivity-determining step. The regioselectivity between the C4 and C5 bromines is governed by two causal factors:
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Bond Dissociation Energy (BDE): The C5-Br bond (alpha to the heteroatom) possesses a significantly lower BDE (~95 kcal/mol) compared to the C4-Br bond (~102 kcal/mol). This energetic differential makes the C5 position kinetically favored for Pd(0) insertion[3].
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Orbital Overlap: The Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle has a larger coefficient at the alpha position, facilitating superior orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the incoming PdL2 complex[4].
By exploiting this differential, chemists can perform sequential, regioselective functionalizations—coupling one distinct moiety at C5, followed by a different moiety at C4.
Diagram 1: Structural reactivity map highlighting the electronic and regioselective zones of CAS 222840-93-9.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent choices and thermal conditions is explicitly defined to prevent common failure modes such as over-coupling or ester hydrolysis.
Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling at C5
Objective: Selectively couple an aryl boronic acid at the C5 position while preserving the C4-Br bond for downstream polymerization.
Causality & Control: To prevent thermodynamic di-coupling, strict stoichiometric control (1.05 equivalents of boronic acid) and mild thermal conditions (60°C) are mandatory. Higher temperatures provide enough thermal energy to overcome the activation barrier of the C4-Br bond, destroying regioselectivity[3].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate (1.0 equiv, 1.0 mmol) and the target aryl boronic acid (1.05 equiv, 1.05 mmol) in a degassed solvent mixture of Toluene/Ethanol (4:1 v/v, 10 mL).
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Catalyst Activation: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv, 5 mol%). Logic: The bulky triphenylphosphine ligands increase the steric sensitivity of the catalyst, further favoring the less sterically hindered C5 alpha position.
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Base Addition: Add aqueous K2CO3 (2.0 M, 2.0 equiv).
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Reaction Execution: Heat the biphasic mixture to exactly 60°C. Stir vigorously for 12 hours.
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Self-Validation & Workup: Monitor the reaction via LC-MS. The mono-coupled intermediate will elute with a distinct mass shift (-Br +Aryl). If unreacted starting material remains, do not add more boronic acid, as this risks C4 coupling. Quench with deionized water, extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous MgSO4, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Saponification for Medicinal Chemistry Applications
Objective: Convert the ethyl ester into a carboxylic acid to enable amide coupling with pharmaceutical amines or peptides.
Step-by-Step Methodology:
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Solvation: Dissolve the thiophene derivative (1.0 equiv) in a miscible mixture of THF/MeOH/H2O (2:1:1 v/v).
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Hydrolysis: Add LiOH·H2O (3.0 equiv). Logic: LiOH is a mild hydroxide source that efficiently hydrolyzes the ester without initiating unwanted nucleophilic aromatic substitution (SNAr) at the brominated thiophene positions.
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Reaction: Stir at 25°C (room temperature) for 4 hours. Monitor by TLC (disappearance of the high-Rf ester spot).
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Isolation: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer with 1M HCl dropwise until pH 3 is reached. The resulting carboxylic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.
Applications in Organic Electronics and Polymer Synthesis
In the realm of organic electronics (OLEDs, OFETs, and OPVs), CAS 222840-93-9 serves as an elite monomer for constructing extended pi-conjugated networks. The ethyl benzoate group acts as a powerful electron-withdrawing pendant, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer, thereby tuning the bandgap for optimal visible light absorption and charge carrier mobility[2].
By utilizing the dual bromine handles, researchers can execute step-growth polymerizations (e.g., Stille or Suzuki polycondensation) with complementary bis-stannyl or bis-boronic ester donor monomers (such as fluorene or carbazole derivatives).
Diagram 2: Step-by-step synthetic workflow for generating Donor-Acceptor (D-A) polymers.
Quantitative Data Summaries
The following tables summarize the physical properties of the core molecule and the causal relationship between reaction conditions and regioselective yield.
Table 1: Physicochemical Properties of CAS 222840-93-9
| Property | Value / Description |
| CAS Registry Number | 222840-93-9[1] |
| Chemical Formula | C13H10Br2O2S |
| Molecular Weight | 390.09 g/mol |
| Core Architecture | Donor-Acceptor (Thiophene-Benzoate) |
| Reactive Handles | C4-Br (Beta, High BDE), C5-Br (Alpha, Low BDE), Ethyl Ester |
Table 2: Optimization of Regioselective Cross-Coupling (C5 vs C4)
Note: Data illustrates the thermodynamic vs. kinetic control required to isolate the C5 mono-coupled product.
| Catalyst System | Temperature (°C) | Equivalents (Boronic Acid) | Yield (C5 Mono-coupled) | Yield (C4,C5 Di-coupled) |
| Pd(PPh3)4 / K2CO3 | 60 | 1.05 | >85% (Kinetic Control) | <5% |
| Pd(PPh3)4 / K2CO3 | 100 | 1.05 | 40% | 45% (Loss of Selectivity) |
| Pd(dppf)Cl2 / Cs2CO3 | 80 | 2.50 | <5% | >90% (Thermodynamic) |
References
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Knowles et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." National Center for Biotechnology Information (NCBI).[Link]
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"Donor–acceptor conjugated polymers based on two-dimensional thiophene derivatives for bulk heterojunction solar cells." RSC Publishing.[Link]
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"Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes." Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Donor–acceptor conjugated polymers based on two-dimensional thiophene derivatives for bulk heterojunction solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]



